molecular formula C20H22N2O5 B4418451 (2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol

Cat. No. B4418451
M. Wt: 370.4 g/mol
InChI Key: QKBFGCBOUJORPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol, also known as ADOI, is a synthetic compound that belongs to the family of phenethylamines. ADOI is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. ADOI has been widely used in scientific research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes.

Mechanism of Action

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol acts as a potent and selective agonist of the serotonin 5-HT2A receptor. When this compound binds to the 5-HT2A receptor, it induces a conformational change in the receptor, which activates a signaling cascade that leads to the activation of various intracellular pathways. This activation of intracellular pathways leads to changes in cellular processes, including gene expression, protein synthesis, and ion channel activity.
Biochemical and physiological effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including changes in mood, cognition, and perception. Studies have shown that this compound can induce hallucinations, altered sensory perception, and changes in mood and affect. This compound has also been shown to induce changes in neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala.

Advantages and Limitations for Lab Experiments

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which allows for precise manipulation of the receptor in vitro and in vivo. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life and can rapidly degrade in vivo, which can limit its usefulness for long-term studies. Additionally, this compound can induce strong behavioral responses in rodents, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving (2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol. One area of research is the investigation of the role of the 5-HT2A receptor in the regulation of mood and affect. Studies have shown that this compound can induce changes in mood and affect, and further research is needed to elucidate the underlying mechanisms of these effects. Another area of research is the investigation of the role of the 5-HT2A receptor in the regulation of neuronal activity in various brain regions. Studies have shown that this compound can induce changes in neuronal activity, and further research is needed to understand the functional implications of these changes. Finally, future research could investigate the potential therapeutic applications of this compound and other 5-HT2A receptor agonists for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol has been used in scientific research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. Studies have shown that this compound can induce head-twitch response in rodents, which is a behavioral response that is mediated by the activation of the 5-HT2A receptor. This compound has also been used to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.

properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-24-15-7-11-5-6-22-19(12(11)8-16(15)25-2)20(23)13-9-17(26-3)18(27-4)10-14(13)21/h5-10,20,23H,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBFGCBOUJORPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(C3=CC(=C(C=C3N)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol
Reactant of Route 2
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol
Reactant of Route 3
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol
Reactant of Route 4
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol
Reactant of Route 5
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol
Reactant of Route 6
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.